4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
Description
4-(Benzenesulfonyl)-2-(2-fluorophenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by:
- Position 2: A 2-fluorophenyl substituent, enhancing electronegativity and metabolic stability.
- Position 5: An N-[(oxolan-2-yl)methyl]amine group, which may improve solubility due to the oxygen-rich oxolane (tetrahydrofuran) moiety.
This compound belongs to a class of sulfonamide-containing heterocycles, often explored for their biological activities, including enzyme inhibition and receptor antagonism .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c21-17-11-5-4-10-16(17)18-23-20(28(24,25)15-8-2-1-3-9-15)19(27-18)22-13-14-7-6-12-26-14/h1-5,8-11,14,22H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUSEURJAFBJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine, identified by the compound ID D072-1615, is a member of the oxazole class, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and inflammation reduction.
The chemical characteristics of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 402.44 g/mol |
| Molecular Formula | C20H19FN2O4S |
| LogP | 3.1892 |
| LogD | 3.1892 |
| Polar Surface Area | 66.656 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The structural formula highlights the presence of a benzenesulfonyl group and a fluorophenyl moiety, which are often associated with enhanced biological activity.
Analgesic and Anti-inflammatory Properties
Research indicates that compounds within the oxazole family exhibit significant analgesic and anti-inflammatory properties. A study conducted on related oxazolones demonstrated that derivatives containing a diarylsulfone moiety showed promising analgesic activity through writhing and hot plate tests, suggesting their potential use in pain management .
The molecular docking studies of similar compounds have revealed binding affinities to cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammation pathways. For example, certain derivatives exhibited IC50 values lower than that of celecoxib, a standard anti-inflammatory drug .
Toxicity Assessment
The acute toxicity of these compounds was evaluated using the OECD guidelines. The findings indicated no lethal effects in tested mice, and histopathological assessments did not reveal any significant cytotoxic or inflammatory changes in preserved organs . This low toxicity profile enhances the appeal of these compounds for therapeutic use.
Case Studies
- Molecular Docking Studies :
- Analgesic Activity Testing :
- Histopathological Studies :
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among analogs include substitutions at positions 2, 4, and the N-alkyl/aryl group. Below is a comparative analysis:
Table 1: Structural and Property Comparison
*Calculated based on analogous structures in .
Key Findings from Comparative Studies
Position 2 Substituents: The 2-fluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 2-furyl or 2-chlorophenyl . Fluorine’s small size and high electronegativity may enhance receptor binding and reduce metabolic degradation .
Position 4 Substituents :
- Benzenesulfonyl is conserved across most analogs, suggesting its critical role in hydrophobic interactions or hydrogen bonding via the sulfonyl group .
- Replacement with 4-chlorobenzenesulfonyl increases molecular weight and lipophilicity, which may affect membrane permeability.
N-Substituents: The oxolan-2-ylmethyl group in the target compound offers a balance of solubility (via the oxygen atom) and moderate steric bulk, contrasting with morpholinopropyl (higher basicity) and benzyl (greater hydrophobicity). Fluorinated N-substituents (e.g., ) improve metabolic stability but may reduce solubility compared to oxolane.
Biological Activity :
- Analogs with fluorophenyl groups (e.g., ) are associated with enhanced binding to targets like tyrosine phosphatases or CRF receptors, as seen in compounds with similar sulfonamide motifs .
- Morpholine-containing derivatives are often prioritized for oral bioavailability due to their solubility and pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
